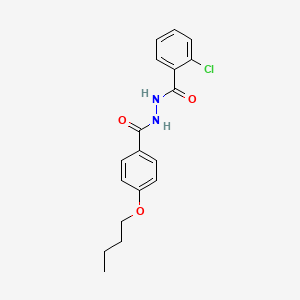

N'-(4-butoxybenzoyl)-2-chlorobenzohydrazide

Description

N'-(4-Butoxybenzoyl)-2-chlorobenzohydrazide is a hydrazide derivative characterized by a 2-chlorobenzoyl core and a 4-butoxybenzoyl substituent. These Schiff bases typically exhibit trans conformations around the hydrazone C=N bond and stabilize via intramolecular hydrogen bonding (e.g., O–H···N) and intermolecular interactions (N–H···O), as observed in crystallographic studies .

Properties

IUPAC Name |

N'-(4-butoxybenzoyl)-2-chlorobenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3/c1-2-3-12-24-14-10-8-13(9-11-14)17(22)20-21-18(23)15-6-4-5-7-16(15)19/h4-11H,2-3,12H2,1H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJPALZRKLBLCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-butoxybenzoyl)-2-chlorobenzohydrazide typically involves the reaction of 4-butoxybenzoyl chloride with 2-chlorobenzohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or chloroform, at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of N’-(4-butoxybenzoyl)-2-chlorobenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-butoxybenzoyl)-2-chlorobenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the compound.

Reduction: Amines or alcohols derived from the reduction of the hydrazide group.

Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

N’-(4-butoxybenzoyl)-2-chlorobenzohydrazide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(4-butoxybenzoyl)-2-chlorobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The biological and chemical properties of 2-chlorobenzohydrazide derivatives are heavily influenced by substituents on the aromatic rings. Below is a comparative analysis of key analogs:

Key Findings and Activity Trends

Antitumor Activity :

- Compound 19 (pyrazole derivative) demonstrated potent growth inhibition (GI₅₀ = 3.79 µM) across 60 human tumor cell lines, attributed to its nitro group and pyrazole core enhancing electron-deficient interactions with biological targets .

- HMI83-2, with a carbazole group, showed selective cytotoxicity against HeLa cells and suppressed HCT116 tumor growth in vivo, likely due to improved metabolic stability from the chloro substituent compared to iodine analogs .

- Bromo and hydroxyl substituents in N'-(5-bromo-2-hydroxyphenyl) derivatives facilitate intramolecular hydrogen bonding, stabilizing the crystal lattice and influencing metal coordination behavior .

- Synthetic Methods: Most analogs are synthesized via ethanol reflux of 2-chlorobenzohydrazide with aldehydes/ketones, using acetic acid as a catalyst . Recrystallization from methanol or ethanol yields pure products.

Biological Activity

N'-(4-butoxybenzoyl)-2-chlorobenzohydrazide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article examines its synthesis, biological properties, and relevant research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation reaction between 2-chlorobenzohydrazide and 4-butoxybenzoyl chloride. The structure can be confirmed through various spectroscopic methods including IR, NMR, and X-ray diffraction.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on hydrazide-hydrazone derivatives demonstrated promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria, with minimal inhibitory concentration (MIC) values as low as 3.91 µg/mL for some derivatives .

In another study focusing on acylhydrazones derived from iodobenzoic acid, several compounds showed comparable or superior antibacterial effects against resistant strains when compared to commercially available antibiotics .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA (ATCC 43300) | TBD |

| Acylhydrazone derivative | MRSA (ATCC 43300) | 3.91 |

| Acylhydrazone derivative | E. coli | TBD |

Anticancer Activity

The antiproliferative effects of hydrazone derivatives have also been extensively studied. In vitro assays demonstrated that certain hydrazides exhibit selective cytotoxicity against various cancer cell lines, including HepG2 (liver cancer), H1563 (lung cancer), and LN-229 (brain cancer). The IC50 values for these compounds were notably low, indicating strong potential for further development .

Case Study: Anticancer Screening

In a specific case study involving a series of hydrazone derivatives, the compound with a nitrophenyl substituent showed an IC50 value of 0.77 µM against LN-229 cells, highlighting the importance of structural modifications in enhancing biological activity .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. In vivo studies using zebrafish embryos indicated that many synthesized hydrazones exhibited low to moderate toxicity, suggesting a favorable therapeutic index for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.